molecular formula C13H24N2O2 B1489616 Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2168124-35-2

Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B1489616
M. Wt: 240.34 g/mol
InChI Key: VKMDKKHRQMROON-UHFFFAOYSA-N
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Description

“Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also contains an aminomethyl (-NH2CH2-) functional group and a carboxylate ester (-COO-) functional group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic ring system, followed by the introduction of the aminomethyl and carboxylate ester functional groups. This could potentially be achieved through a series of reactions including ring-closing metathesis, nucleophilic substitution, and esterification.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic ring system, with the aminomethyl and carboxylate ester functional groups attached at the 8 and 6 positions of the ring, respectively. The presence of these functional groups would likely impart certain chemical properties to the compound, such as polarity and the ability to participate in hydrogen bonding.



Chemical Reactions Analysis

The aminomethyl and carboxylate ester functional groups in this compound could potentially participate in a variety of chemical reactions. For example, the aminomethyl group could act as a nucleophile in substitution reactions, while the carboxylate ester could be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate ester and aminomethyl groups could increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Structural Characterization

Efficient and scalable synthetic routes have been developed for bifunctional tert-butyl derivatives, highlighting their utility in generating novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate represents a previously unknown compound with potential for selective derivations on the azetidine and cyclobutane rings, providing access to a chemical space complementary to piperidine ring systems (Meyers et al., 2009). Additionally, compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been synthesized, characterized by 1H NMR spectroscopy, and their molecular structures determined via single crystal X-ray diffraction, further demonstrating the chemical diversity accessible through these synthetic pathways (Moriguchi et al., 2014).

Applications in Drug Discovery and Molecular Studies

The tert-butyl derivatives have found applications in the synthesis of complex molecules and in drug discovery. An enantioselective approach to 4-substituted proline scaffolds has been described, utilizing these derivatives for the synthesis of key elements in antiviral drugs like ledipasvir (López et al., 2020). Furthermore, the synthesis and structural elucidation of chiral cyclic amino acid esters from these compounds underscore their significance in creating stereoselectively constrained molecular frameworks (Moriguchi et al., 2014).

Novel Synthetic Methodologies and Mechanistic Insights

Research has also focused on developing novel synthetic methodologies and gaining mechanistic insights into the reactions involving tert-butyl derivatives. For example, the synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones demonstrates the potential of these derivatives in creating innovative scaffolds for drug discovery, showcasing the versatility of the tert-butyl moiety in accessing new chemical entities (Chalyk et al., 2017).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile.


Future Directions

The study and application of complex organic compounds like this one are active areas of research in fields like medicinal chemistry and materials science. Future directions could include exploring its potential uses, optimizing its synthesis, and investigating its properties in more detail.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, experimental data and studies specifically on “Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate” would be needed.


properties

IUPAC Name

tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(7-14)13(9-15)5-4-6-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMDKKHRQMROON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
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Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
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Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
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Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 5
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 6
Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate

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